Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzylsulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The butanamido group is introduced through an amidation reaction, where butanoic acid or its derivatives react with the thiazole intermediate.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect cellular pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(methylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
- Ethyl 2-(4-(phenylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate
- Ethyl 2-(4-(benzylsulfonyl)pentanamido)-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-(benzylsulfonyl)butanamido)-4-methylthiazole-5-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the sulfonyl group or variations in the carbon chain length.
Properties
IUPAC Name |
ethyl 2-(4-benzylsulfonylbutanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-25-17(22)16-13(2)19-18(26-16)20-15(21)10-7-11-27(23,24)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYSKWEENKTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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